molecular formula C21H28N4O2S B2470252 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE CAS No. 1031993-05-1

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B2470252
CAS No.: 1031993-05-1
M. Wt: 400.54
InChI Key: YWDORYWMUOWOJI-UHFFFAOYSA-N
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Description

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound features a combination of azepane, pyrimidine, and acetamide groups, making it a versatile molecule for scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azepane or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE stands out due to the presence of the methylsulfanyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-16-13-20(24-21(23-16)25-11-5-3-4-6-12-25)27-15-19(26)22-14-17-7-9-18(28-2)10-8-17/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDORYWMUOWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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